Methyl 2-iodopropanoate
Description
Methyl 2-iodopropanoate (CAS: Not explicitly listed in provided evidence) is an iodinated ester compound characterized by a methyl ester group attached to a propanoic acid backbone with an iodine substituent at the second carbon.
Properties
CAS No. |
56905-18-1 |
|---|---|
Molecular Formula |
C4H7IO2 |
Molecular Weight |
214.00 g/mol |
IUPAC Name |
methyl 2-iodopropanoate |
InChI |
InChI=1S/C4H7IO2/c1-3(5)4(6)7-2/h3H,1-2H3 |
InChI Key |
BALADIHEPAEKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-iodopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of methyl-2-iodopropionate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl-2-propionate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of methyl-2-iodopropionate can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted propionates.
- Reduction reactions produce methyl-2-propionate.
- Oxidation reactions result in carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Methyl 2-iodopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of methyl-2-iodopropionate involves its reactivity due to the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the ester functional group can undergo hydrolysis or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Reactivity
Methyl 2-iodopropanoate belongs to the ester family, sharing common features with compounds like methyl salicylate (CAS 119-36-8, referenced in atmospheric studies) and methyl iodide (CAS 74-88-4, listed in chemical reference tables). Key distinctions arise from the iodine substituent:
- Methyl iodide (iodomethane): A simple alkyl halide with high volatility and nucleophilic substitution reactivity. Unlike this compound, it lacks an ester group, leading to divergent applications (e.g., methyl iodide is used in methylation reactions, while iodinated esters may serve as intermediates in organic synthesis) .
- Methyl salicylate: A phenolic ester with anti-inflammatory properties. Its oxygen-rich structure contrasts with the electron-deficient iodine in this compound, resulting in differences in polarity and stability .
Physicochemical Properties
Limited data from the evidence precludes a direct comparison, but trends can be inferred:
- Volatility: Methyl esters like methyl isobutyl carbinol (CAS 108-11-2) exhibit moderate volatility, while iodinated compounds (e.g., methyl iodide) are highly volatile. This compound likely has intermediate volatility due to its ester group balancing the iodine’s mass .
- Solubility: Esters such as methyl salicylate are sparingly soluble in water but miscible in organic solvents. The iodine atom in this compound may enhance solubility in polar aprotic solvents compared to non-halogenated esters .
Data Tables
Table 1. Comparative Properties of this compound and Analogues
| Compound | CAS | Molecular Formula | Functional Groups | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | N/A | C₄H₇IO₂ | Ester, Iodoalkane | Not reported | Organic synthesis |
| Methyl iodide | 74-88-4 | CH₃I | Alkyl halide | 42.5 | Methylation agent |
| Methyl salicylate | 119-36-8 | C₈H₈O₃ | Ester, Phenolic | 222 | Pharmaceuticals, fragrances |
Q & A
Basic: How can researchers optimize the synthesis of Methyl 2-iodopropanoate to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity, temperature, and catalyst presence). For example, iodination of methyl propanoate derivatives using iodine and a silver salt catalyst (e.g., AgNO₃) should be monitored via TLC or GC-MS for intermediate formation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product. Characterization via H/C NMR and FT-IR must confirm ester and iodine functional groups, with purity assessed by elemental analysis or HPLC .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Key techniques include:
- NMR : H NMR should show the methyl ester singlet (~3.7 ppm) and methine proton splitting due to iodine’s electronegativity (~4.5–5.0 ppm). C NMR will highlight the carbonyl carbon (~170 ppm) and iodine-adjacent carbon deshielding (~40 ppm).
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-I stretch (~500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺ at m/z 214) and fragment ions (e.g., loss of CH₃O– group).
Cross-validate data with literature or databases like NIST Chemistry WebBook to ensure accuracy .
Advanced: How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 pathways. Compare computational results with experimental kinetic data (e.g., rate constants under varying solvents/pH). Solvent effects can be simulated using polarizable continuum models. Validate predictions via isotopic labeling (e.g., O in ester groups) or trapping intermediates .
Advanced: What strategies address contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
Methodological Answer:
- Systematic Replication : Reproduce experiments using identical conditions (catalyst loading, solvent, temperature) as conflicting studies.
- Control Experiments : Test for catalyst decomposition or side reactions (e.g., hydrolysis) via in-situ FT-IR or GC-MS.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or methodological discrepancies. Document all parameters in supplementary materials for transparency .
Basic: How should researchers design kinetic studies to investigate the stability of this compound under varying storage conditions?
Methodological Answer:
- Experimental Design : Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.
- Sampling Intervals : Periodically analyze degradation via HPLC or iodometric titration.
- Kinetic Modeling : Fit data to first/second-order decay models. Calculate activation energy (Eₐ) via Arrhenius plots. Include error bars and confidence intervals in graphs .
Advanced: How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) clarify the regioselectivity of this compound in organic transformations?
Methodological Answer:
Synthesize isotopically labeled analogs (e.g., C at the carbonyl carbon) and track positional changes via C NMR or mass spectrometry. For example, in alkylation reactions, isotopic shifts can confirm whether substitution occurs at the iodine-bearing carbon or ester oxygen. Compare results with computational predictions of charge distribution .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.
- Waste Disposal : Quench excess iodine with sodium thiosulfate before disposal. Document all procedures in compliance with institutional safety guidelines .
Advanced: How do solvent polarity and proticity influence the reactivity of this compound in organometallic reactions?
Methodological Answer:
Design a solvent matrix (e.g., DMSO, THF, ethanol) and measure reaction rates via UV-Vis spectroscopy or quenching experiments. Correlate results with Kamlet-Taft solvent parameters (polarity, hydrogen-bond donor/acceptor capacity). Use linear free-energy relationships (LFERs) to model solvent effects .
Basic: How can researchers validate the purity of this compound batches using chromatographic methods?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 210 nm (ester absorbance). Compare retention times with authentic standards.
- GC-MS : Monitor for side products (e.g., methyl propanoate or diiodinated derivatives).
- Elemental Analysis : Confirm %C, %H, and %I within ±0.3% of theoretical values .
Advanced: What methodologies resolve spectral interference when analyzing this compound in complex mixtures?
Methodological Answer:
- 2D NMR (e.g., HSQC, COSY) : Resolve overlapping peaks in crowded spectra.
- Derivatization : Convert the ester to a hydrazide or amide to shift NMR/IR signals.
- Chemometric Tools : Apply PCA or PLS regression to deconvolute GC-MS or HPLC data .
Basic: How to design a graduate-level experiment demonstrating the synthetic utility of this compound?
Methodological Answer:
Develop a lab exercise for preparing a derivative (e.g., Suzuki-Miyaura coupling with phenylboronic acid). Include:
- Step-by-step protocol with hazard assessments.
- Guided questions on steric effects of the iodine group.
- Post-lab analysis via H NMR and melting point determination .
Advanced: How can machine learning models predict novel reactions involving this compound?
Methodological Answer:
Curate a reaction dataset (e.g., Reaxys, CAS) and train a neural network on descriptors like electrophilicity index, steric parameters, and solvent polarity. Validate predictions with high-throughput robotic screening. Publish code and datasets in supplementary materials for reproducibility .
Basic: What are the ethical considerations in publishing conflicting data on this compound’s environmental toxicity?
Methodological Answer:
- Transparency : Disclose all experimental conditions, including instrument calibration logs.
- Data Sharing : Deposit raw data in repositories like Zenodo.
- Peer Review : Invite third-party validation studies. Cite prior work objectively, avoiding dismissive language .
Advanced: How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions about this compound?
Methodological Answer:
- Feasible : Ensure access to iodine-handling facilities and isotopic labeling resources.
- Novel : Explore understudied applications (e.g., radiopharmaceutical precursors).
- Ethical : Address waste management and iodine’s environmental impact.
- Relevant : Align with trends in green chemistry (e.g., solvent-free reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

